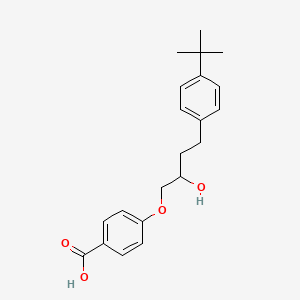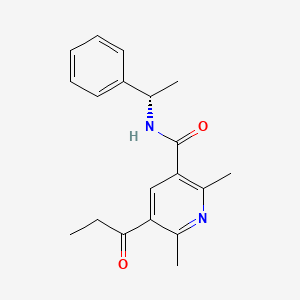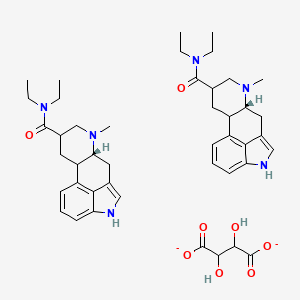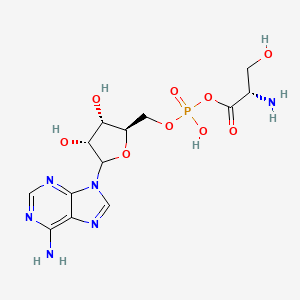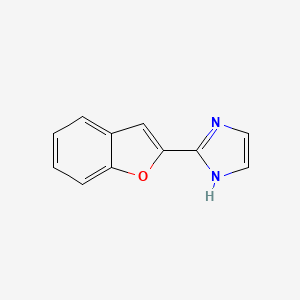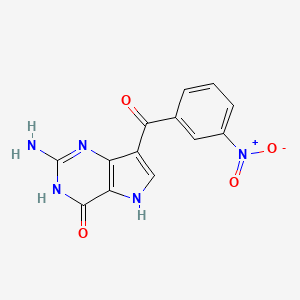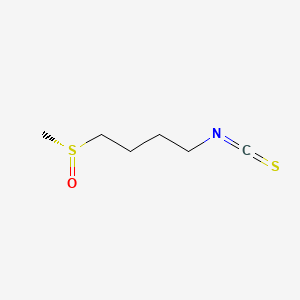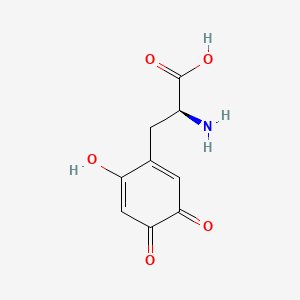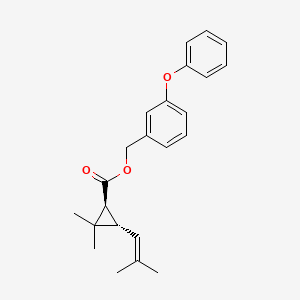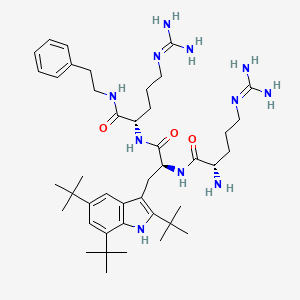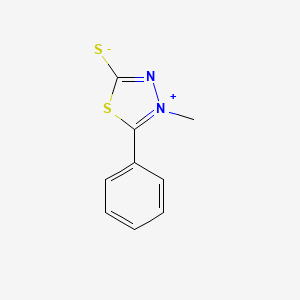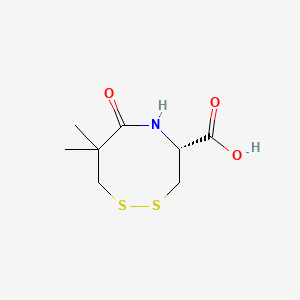
Limazocic
Overview
Description
Limazocic is a synthetic cyclic disulfide compound with the molecular formula C8H13NO3S2 . It has been studied for its potential hepatoprotective effects and its role as an immunomodulator . Initially developed by Santen SAS, this compound has shown promise in treating liver diseases and other digestive system disorders .
Mechanism of Action
Target of Action
Limazocic, a synthetic cyclic disulfide compound, primarily targets the expression of the hypoxia-induced vascular endothelial growth factor (VEGF) at both protein and mRNA levels . VEGF is a signal protein that stimulates the formation of blood vessels. By targeting VEGF, this compound plays a crucial role in regulating neovascularization, a process critical for the growth and development of new blood vessels .
Mode of Action
This compound exerts its effects by suppressing the expression of VEGF. In vitro studies have shown that this compound can significantly reduce the levels of VEGF protein and mRNA in ARPE-19 cells, a line of human retinal pigment epithelial cells . This suppression of VEGF disrupts the formation of new blood vessels, thereby inhibiting neovascularization .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the VEGF signaling pathway. VEGF is a key mediator of angiogenesis, the process of new blood vessel formation. By suppressing VEGF expression, this compound disrupts this pathway, leading to reduced angiogenesis . The downstream effects of this disruption include reduced vascular leakage and growth of experimental choroidal neovascularization (CNV) in mice .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has been observed that the pharmacokinetics of this compound can vary between fasting and non-fasting states in rats . Exhalation of 14CO2, a metabolite of this compound, was an important route of elimination, accounting for a significant portion of the dose in non-fasting rats . In fasting animals, the exhalation of 14co2 was considerably less .
Result of Action
The primary result of this compound’s action is the suppression of neovascularization. In vivo studies have shown that the administration of this compound to mice with laser-induced CNV suppressed the leakage from the lesions and reduced their size . Furthermore, the expression level of VEGF protein was significantly reduced by the administration of this compound .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of intestinal microorganisms. Studies have shown differences in the pharmacokinetics of this compound between normal and intestinal microorganism-compromised rats . In the intestinal microorganism-compromised rat, little differences were found in the pharmacokinetics of this compound between fasting and non-fasting states . This suggests that the presence of intestinal microorganisms can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Limazocic involves the formation of a cyclic disulfide structureSpecific details on the synthetic routes and reaction conditions are proprietary and not widely published .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, precise temperature control, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Limazocic undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of thiols.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Chemistry: Used as a model compound to study disulfide bond formation and cleavage.
Biology: Investigated for its effects on cellular processes, particularly in relation to oxidative stress and redox signaling.
Medicine: Explored for its hepatoprotective effects and potential use in treating liver diseases.
Comparison with Similar Compounds
Similar Compounds
Dithiazocine derivatives: Compounds with similar cyclic disulfide structures.
Thiols and disulfides: Compounds that undergo similar redox reactions.
Uniqueness
Limazocic is unique due to its specific cyclic disulfide structure and its dual role as a hepatoprotective agent and immunomodulator. Its ability to modulate VEGF expression and its potential therapeutic applications in liver diseases and immune disorders set it apart from other similar compounds .
Properties
IUPAC Name |
(4R)-7,7-dimethyl-6-oxo-1,2,5-dithiazocane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S2/c1-8(2)4-14-13-3-5(6(10)11)9-7(8)12/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTARWFJHCZHOGS-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSSCC(NC1=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CSSC[C@H](NC1=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128620-82-6 | |
| Record name | Limazocic [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128620826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LIMAZOCIC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY2I4AJB16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





